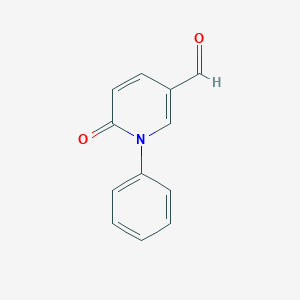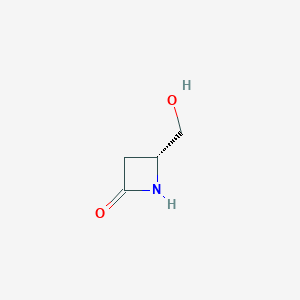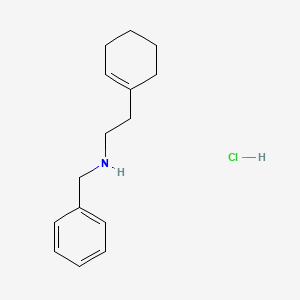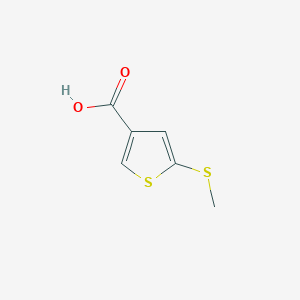
5-Trifluoromethylthio-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Trifluoromethylthio-1H-benzotriazole (5-TFMTB) is an organosulfur compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 5-TFMTB is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 5-TFMTB has been used in a variety of biochemical and physiological studies to investigate the effects of its metabolites on various biological systems.
科学的研究の応用
5-Trifluoromethylthio-1H-benzotriazole has been used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In biochemistry and pharmacology, this compound has been used to investigate the effects of its metabolites on various biological systems, including enzymes and receptors.
作用機序
5-Trifluoromethylthio-1H-benzotriazole acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. This compound binds to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and other compounds. In vivo studies have shown that this compound can reduce the activity of enzymes involved in the synthesis of cholesterol and fatty acids, leading to decreased levels of these compounds. In addition, this compound has been shown to reduce the expression of genes involved in inflammation, leading to decreased inflammation in the body.
実験室実験の利点と制限
5-Trifluoromethylthio-1H-benzotriazole has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable in aqueous solutions. In addition, this compound has a wide range of applications, making it a versatile reagent for a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, and it can be toxic at high concentrations.
将来の方向性
The potential future directions for 5-Trifluoromethylthio-1H-benzotriazole include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the mechanism of action of this compound and its metabolites could lead to the development of more specific inhibitors of cytochrome P450 enzymes. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.
合成法
5-Trifluoromethylthio-1H-benzotriazole is synthesized from 1,3-diaminobenzene and trifluoromethanesulfonyl chloride in a two-step reaction. In the first step, 1,3-diaminobenzene is reacted with trifluoromethanesulfonyl chloride to form the intermediate 3-trifluoromethylthio-1H-benzotriazole. In the second step, this intermediate is reacted with ammonium hydroxide to form this compound.
特性
IUPAC Name |
5-(trifluoromethylsulfanyl)-2H-benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGKVNMPAVDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)



![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)